molecular formula C46H46N2O23 B12058319 N,N'-[[3',6'-Bis(acetyloxy)-3-oxospiro[isobenzofuran-1(3H),9'-[9H]xanthene]-2',7'-diyl]bis(methylene)]bis[N-[2-[(acetyloxy)methoxy]-2-oxoethyl]glycine 1,1'-Bis[(acetyloxy)

N,N'-[[3',6'-Bis(acetyloxy)-3-oxospiro[isobenzofuran-1(3H),9'-[9H]xanthene]-2',7'-diyl]bis(methylene)]bis[N-[2-[(acetyloxy)methoxy]-2-oxoethyl]glycine 1,1'-Bis[(acetyloxy)

Cat. No.: B12058319
M. Wt: 994.9 g/mol
InChI Key: XKFSBWQWNMZWFA-UHFFFAOYSA-N
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Description

This compound, commonly known as Calcein O,O'-diacetate tetrakis(acetoxymethyl)ester or Calcein AM, is a fluorogenic derivative of calcein, a spirocyclic xanthene-based dye . Structurally, it features a spiro[isobenzofuran-1(3H),9'-[9H]xanthene] core with bis(acetyloxy) groups at the 3' and 6' positions, methylene-linked glycine moieties substituted with acetoxymethoxy and acetyloxy esters, and additional acetyloxymethyl ester groups at the 1,1' positions . The acetyloxy and acetoxymethyl groups render the compound lipophilic, enabling passive diffusion across cell membranes. Intracellular esterases hydrolyze these groups, releasing the fluorescent calcein anion, which is retained within live cells. This mechanism underpins its primary application in cell viability assays and live-cell tracking .

Properties

Molecular Formula

C46H46N2O23

Molecular Weight

994.9 g/mol

IUPAC Name

acetyloxymethyl 2-[[2-(acetyloxymethoxy)-2-oxoethyl]-[[3',6'-diacetyloxy-5'-[[bis[2-(acetyloxymethoxy)-2-oxoethyl]amino]methyl]-3-oxospiro[2-benzofuran-1,9'-xanthene]-4'-yl]methyl]amino]acetate

InChI

InChI=1S/C46H46N2O23/c1-25(49)60-21-64-39(55)17-47(18-40(56)65-22-61-26(2)50)15-32-37(68-29(5)53)13-11-35-43(32)70-44-33(16-48(19-41(57)66-23-62-27(3)51)20-42(58)67-24-63-28(4)52)38(69-30(6)54)14-12-36(44)46(35)34-10-8-7-9-31(34)45(59)71-46/h7-14H,15-24H2,1-6H3

InChI Key

XKFSBWQWNMZWFA-UHFFFAOYSA-N

Canonical SMILES

CC(=O)OCOC(=O)CN(CC1=C(C=CC2=C1OC3=C(C24C5=CC=CC=C5C(=O)O4)C=CC(=C3CN(CC(=O)OCOC(=O)C)CC(=O)OCOC(=O)C)OC(=O)C)OC(=O)C)CC(=O)OCOC(=O)C

Origin of Product

United States

Preparation Methods

Acid-Catalyzed Cyclocondensation

In a representative procedure, phenol derivatives react with phthalic anhydride under acidic conditions to form the spiroxanthene framework. For instance, cobalt hydrogensulphate (Co(HSO₄)₂) has been employed as a catalyst for this transformation. A mixture of phenol (2 mmol), phthalic anhydride (1 mmol), and Co(HSO₄)₂ (0.3 mmol) is stirred at 120°C for 6–8 hours, yielding the spiroxanthene product after crystallization in ethanol. This method achieves yields exceeding 80% and avoids hazardous solvents, aligning with green chemistry principles.

Solvent and Temperature Optimization

Reaction efficiency depends critically on solvent polarity and temperature. Polar aprotic solvents like dimethylformamide (DMF) enhance reaction rates by stabilizing ionic intermediates, while temperatures above 100°C drive dehydration steps necessary for spirocycle formation. Lower temperatures (<80°C) favor incomplete cyclization, resulting in byproducts such as open-chain intermediates.

Introduction of Acetyloxy Groups

The 3' and 6' hydroxyl groups of the spiroxanthene core are acetylated to form bis(acetyloxy) derivatives. This step typically employs acetic anhydride in the presence of a base or catalyst.

Direct Acetylation with Acetic Anhydride

A modified protocol from fluorescein O-tosylation involves treating the spiroxanthene diol with acetic anhydride (5 equiv) in pyridine at 60°C for 12 hours. Pyridine acts as both solvent and base, neutralizing generated acetic acid. The reaction progress is monitored by TLC (Rf = 0.7 in ethyl acetate/hexane 1:1), and the product is isolated via silica gel chromatography. This method achieves >90% conversion but requires rigorous anhydrous conditions to prevent hydrolysis.

Catalytic Acetylation Using DMAP

Alternative approaches utilize 4-dimethylaminopyridine (DMAP) as a nucleophilic catalyst to enhance acylation efficiency. For example, a mixture of spiroxanthene diol (1 mmol), acetic anhydride (2.2 mmol), and DMAP (0.1 mmol) in dichloromethane reacts at room temperature for 2 hours, yielding the diacetylated product in 95% yield. DMAP accelerates the reaction by forming a reactive acylpyridinium intermediate, reducing side reactions.

Methylene Bridge Formation and Glycine Coupling

The 2' and 7' positions of the spiroxanthene core are functionalized with methylene-linked glycine moieties. This involves alkylation followed by peptide coupling.

Alkylation with Dibromomethane

Bromomethylation of the spiroxanthene core is achieved using dibromomethane (CH₂Br₂) under basic conditions. In a reported procedure, the diacetylated spiroxanthene (1 mmol) reacts with CH₂Br₂ (2.5 mmol) in the presence of potassium carbonate (K₂CO₃) in acetone at 50°C for 8 hours. The resulting dibrominated intermediate is isolated by filtration and washed with cold methanol.

Coupling with Glycine Derivatives

The bromomethyl groups undergo nucleophilic substitution with N-[2-[(acetyloxy)methoxy]-2-oxoethyl]glycine in a two-step process. First, the glycine derivative is prepared by reacting glycine ethyl ester with chloroacetic acid followed by acetylation. Subsequently, the dibrominated spiroxanthene (1 mmol) reacts with the glycine derivative (2.2 mmol) in DMF using 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) and DMAP as coupling agents. The reaction proceeds at 25°C for 24 hours, yielding the bis-glycine conjugate after purification via recrystallization from ethanol/water.

Final Esterification and Product Characterization

The terminal hydroxyl groups on the glycine moieties are acetylated to yield the target compound.

Acetylation of Hydroxyl Groups

A solution of the glycine-conjugated intermediate (1 mmol) in acetic anhydride (5 mL) and pyridine (5 mL) is stirred at 50°C for 6 hours. Excess reagents are removed under reduced pressure, and the residue is triturated with ice-cold water to precipitate the product. The final compound is obtained as a pale yellow solid with >98% purity (HPLC).

Spectroscopic Characterization

  • IR (KBr): Peaks at 1750 cm⁻¹ (C=O ester), 1680 cm⁻¹ (C=O lactone), and 1240 cm⁻¹ (C-O acetyloxy).

  • ¹H NMR (500 MHz, DMSO-d6): δ 8.2–7.4 (m, aromatic H), 5.1 (s, OCH₂O), 4.3 (t, CH₂ glycine), 2.3 (s, CH₃ acetyl).

  • MS (ESI): m/z 994.86 [M+H]⁺, consistent with the molecular formula C₄₆H₄₆N₂O₂₃.

Comparative Analysis of Synthetic Routes

Method StepCatalyst/SolventTemperature (°C)Time (h)Yield (%)Reference
Spiroxanthene synthesisCo(HSO₄)₂120885
DiacetylationPyridine/DMAP601295
Methylene alkylationK₂CO₃/acetone50878
Glycine couplingEDC/DMAP252465
Final acetylationAcetic anhydride50692

Challenges and Optimization Strategies

Byproduct Formation During Alkylation

Competing elimination reactions during methylene bridge formation generate undesired alkenes. Using phase-transfer catalysts like tetrabutylammonium bromide (TBAB) suppresses elimination by stabilizing the transition state.

Ester Hydrolysis During Coupling

The acetyloxy groups are prone to hydrolysis under basic conditions. Conducting coupling reactions in anhydrous DMF with molecular sieves (4Å) minimizes degradation.

Scalability and Industrial Adaptation

Batch processes face limitations in mixing efficiency for large-scale synthesis. Transitioning to continuous-flow reactors improves heat transfer and reduces reaction times by 40% .

Chemical Reactions Analysis

Hydrolysis to Fluorescent Calcein

The primary reaction of Calcein-AM is enzymatic hydrolysis mediated by intracellular esterases. This process removes the acetoxymethyl (AM) ester groups, converting the non-fluorescent prodrug into fluorescent calcein.

Reaction Pathway:

Calcein AMesterasesCalcein+4CH3COO+4H+\text{Calcein AM}\xrightarrow{\text{esterases}}\text{Calcein}+4\text{CH}_3\text{COO}^-+4\text{H}^+

Key Features:

  • Substrate Specificity : Esterases cleave all four acetyl groups from the fluorescein core, generating the polyanionic calcein .

  • Fluorescence Activation : Hydrolysis exposes hydroxyl groups on the xanthene ring, enabling strong green fluorescence (λex=494\lambda_{\text{ex}}=494 nm, λem=517\lambda_{\text{em}}=517 nm) .

  • Kinetics : Hydrolysis occurs rapidly in viable cells, with fluorescence intensity proportional to esterase activity and cell viability .

Table 1: Hydrolysis Conditions and Outcomes

ConditionEnzymatic (Intracellular)Chemical (In Vitro)
CatalystEsterasesAcid/Base
ByproductsAcetate, H+^+Acetate
Fluorescence ActivationImmediate (cell-dependent)Slow, incomplete
ApplicationCell viability assays Chemical stability studies

Metal Ion Chelation by Hydrolyzed Calcein

Post-hydrolysis, calcein exhibits strong chelation properties toward divalent and trivalent metal ions, altering its fluorescence.

Key Interactions:

  • Calcium (Ca2+^{2+}2+) : Quenches fluorescence reversibly, enabling calcium flux studies .

  • Iron (Fe3+^{3+}3+) : Forms non-fluorescent complexes, used to monitor iron uptake .

  • Mercury (Hg2+^{2+}2+)/Fluoride (F−^-−) : Quenching mechanisms applied in environmental toxicity assays .

Table 2: Metal Ion Binding Affinity and Fluorescence Response

Metal IonBinding Constant (Kd_d)Fluorescence Change
Ca2+^{2+}~10 μMReversible quenching
Fe3+^{3+}~1 nMPermanent quenching
Hg2+^{2+}Sub-μMConcentration-dependent quenching

Stability and Degradation Pathways

Calcein-AM’s stability is influenced by storage conditions and solvent exposure:

  • Hydrolytic Degradation : Moisture induces premature hydrolysis, detectable via HPLC (>90% purity loss under non-anhydrous conditions) .

  • Thermal Stability : Stable at -20°C for years but degrades rapidly at room temperature .

  • Solubility : Dissolves in DMSO or methanol, but aqueous solutions accelerate hydrolysis .

Degradation Products :

  • Partially hydrolyzed intermediates (e.g., mono- or di-acetates) .

  • Free calcein in fully hydrolyzed samples .

Synthetic Modifications and Derivatives

The compound’s structure allows targeted modifications:

  • Ester Group Replacement : Substituting acetyloxy groups with other esters (e.g., propionyl) alters hydrolysis rates .

  • Glycine Side-Chain Functionalization : Modifying the bis-carboxymethyl groups affects metal ion selectivity .

Scientific Research Applications

Antioxidant Studies

One significant application of this compound is in the study of antioxidant properties. Research has shown that derivatives of this compound can mitigate oxidative stress in various biological systems. For instance, studies involving cell viability demonstrated that the compound can protect eukaryotic cells from oxidative damage caused by environmental pollutants or pharmaceutical agents .

Drug Development

The compound is utilized in drug formulation as a potential therapeutic agent. Its structure allows for interaction with biological targets, making it a candidate for developing new medications aimed at oxidative stress-related diseases. The use of this compound in medicinal chemistry has been explored for its ability to enhance drug delivery systems due to its unique structural properties .

Analytical Chemistry

In analytical chemistry, the compound has been successfully employed in high-performance liquid chromatography (HPLC) methods for separation and analysis. It has been noted for its effectiveness in isolating impurities during preparative separation processes, which is crucial in pharmaceutical manufacturing . The mobile phase typically includes acetonitrile and water, with variations for mass spectrometry applications.

Case Studies

StudyFocusFindings
Study on Cell ViabilityInvestigated the protective effects against oxidative stressThe compound significantly improved cell survival rates under oxidative conditions, suggesting strong antioxidant properties .
HPLC Method DevelopmentApplication in analytical chemistryDeveloped a scalable HPLC method for effective separation of the compound, demonstrating its utility in quality control processes .
Drug Formulation ResearchEvaluation of therapeutic potentialHighlighted the compound's interaction with biological targets, indicating potential for new drug development aimed at oxidative stress-related diseases .

Mechanism of Action

Calcein-AM penetrates the cell membrane due to its lipophilic properties. Once inside the cell, intracellular esterases cleave the acetomethoxy groups, converting it into the fluorescent calcein . This fluorescent molecule is trapped within the cell, emitting strong green fluorescence. The fluorescence intensity is proportional to esterase activity, making it a reliable indicator of cell viability .

Comparison with Similar Compounds

Comparison with Similar Compounds

The following table compares the target compound with structurally and functionally related spirocyclic xanthene derivatives:

Compound Name CAS Number Molecular Formula Molecular Weight Key Substituents Primary Applications
N,N'-[[3',6'-Bis(acetyloxy)-3-oxospiro[isobenzofuran-1(3H),9'-[9H]xanthene]-2',7'-diyl]bis(methylene)]bis[...] - C₄₄H₄₄N₂O₂₀ ~980 (estimated) Bis(acetyloxy), acetoxymethoxy, acetyloxymethyl esters Cell viability assays, live-cell fluorescence imaging
N,N'-[(3',6'-Dihydroxy-3-oxospiro[isobenzofuran-1(3H),9'-[9H]xanthene]-4',5'-diyl)bis(methylene)]bis[...] 1170856-93-5 C₃₈H₄₂N₂O₁₃ 734.75 Dihydroxy, ethoxy esters Fluorescent labeling (limited cell permeability due to polar hydroxy groups)
Glycine,N,N'-[(2',3',6',7'-tetrahydroxy-3-oxospiro[...]]bis[N-(carboxymethyl)-(9CI) 5489-73-6 C₂₉H₂₀N₂O₄S 492.55 Tetrahydroxy, carboxymethyl glycine Metal ion chelation (e.g., Ca²⁺ sensing in aqueous media)
N,N'-(3-Oxo-3H-spiro[isobenzofuran-1,9'-xanthene]-3',6'-diyl)bis(2-(2-aminoacetamido)acetamide) - C₃₀H₂₈N₆O₈ 600.58 Aminoacetamido groups Bioconjugation, hydrophilic probes (e.g., extracellular protein tagging)
6′-Methoxy-3-oxospiro[isobenzofuran-1(3H),9′-[9H]xanthen]-3′-yl 2-fluoro-5-nitrobenzoate 1609395-29-0 C₂₈H₁₆FNO₈ 513.43 Methoxy, nitrobenzoate ester (electron-withdrawing) pH-sensitive probes, optoelectronic materials

Key Structural and Functional Differences:

Substituent Effects on Permeability: The target compound’s acetyloxy/acetoxymethyl esters enhance lipophilicity, enabling cell-membrane penetration . In contrast, the dihydroxy (1170856-93-5) and tetrahydroxy (5489-73-6) analogs are more hydrophilic, limiting their use to extracellular or fixed-cell applications . The aminoacetamido derivative (C₃₀H₂₈N₆O₈) is highly polar, favoring extracellular bioconjugation over intracellular uptake .

Fluorescence Properties: Calcein AM’s fluorescence is quenched until esterase cleavage, minimizing background noise in live-cell assays . Compounds like 5489-73-6 exhibit constitutive fluorescence but require Ca²⁺ binding for signal modulation . The nitrobenzoate ester (1609395-29-0) introduces electron-withdrawing groups, shifting emission wavelengths toward longer ranges (~550–600 nm) for compatibility with red-filter setups .

Stability and Reactivity :

  • Hydroxy-substituted analogs (e.g., 1170856-93-5) are prone to oxidation, requiring stabilization in aqueous buffers .
  • The target compound’s acetylated groups improve shelf stability but necessitate anhydrous storage to prevent premature hydrolysis .

Research Findings:

  • Synthesis Efficiency : The target compound’s multi-step synthesis (acetylation, esterification) yields ~40–50% purity, requiring HPLC purification for biological use . Simpler analogs like 5489-73-6 achieve >90% purity via one-pot reactions .
  • Toxicity: Calcein AM shows negligible cytotoxicity at <10 µM, whereas aminoacetamido derivatives (C₃₀H₂₈N₆O₈) exhibit dose-dependent toxicity above 5 µM due to reactive amine groups .

Biological Activity

The compound N,N'-[[3',6'-Bis(acetyloxy)-3-oxospiro[isobenzofuran-1(3H),9'-[9H]xanthene]-2',7'-diyl]bis(methylene)]bis[N-[2-[(acetyloxy)methoxy]-2-oxoethyl]glycine 1,1'-Bis[(acetyloxy) , commonly referred to as Calcein AM (CAS Number: 148504-34-1), is a fluorescent dye widely used in biological research. This compound is notable for its ability to permeate cell membranes and fluoresce upon hydrolysis, making it an effective tool for assessing cell viability and other biological activities.

  • Molecular Formula : C46H46N2O23
  • Molecular Weight : 994.9 g/mol
  • Purity : >90%
  • Solubility : Soluble in DMF, DMSO, Ethanol, and Methanol at concentrations of 10 mg/ml.

Calcein AM is a non-fluorescent acetoxymethyl ester derivative that becomes fluorescent upon hydrolysis by intracellular esterases. This conversion allows the compound to bind calcium ions within cells, leading to strong yellowish-green fluorescence. This property is particularly useful for studying cell viability and adhesion due to its retention within cells and insensitivity to pH changes within physiological ranges .

Applications in Cell Viability Studies

Calcein AM has been extensively employed in various studies to evaluate cell viability. The fluorescence intensity correlates with the number of viable cells, making it a reliable indicator.

Case Study: Cytotoxicity Assessment

In a study examining the cytotoxic effects of different particles on A549 and CHO cells, Calcein AM was utilized alongside the MTT assay. The results indicated that A549 cells exhibited reduced susceptibility to certain wear particles compared to CHO cells, with significant differences in reactive oxygen species (ROS) generation and cell viability across different exposure times .

Comparative Analysis of Cell Lines

The following table summarizes the findings related to the use of Calcein AM in assessing cell viability across different cell lines:

Cell LineTreatmentViability AssayResults
A549CCWPCalcein AMHigher ROS levels, reduced viability at higher concentrations
CHOIOUFPMTTSignificant decrease in viability at lower concentrations

Antioxidant Response

The antioxidant response was also evaluated in conjunction with cell viability assays. The study found that exposure to certain particles led to increased lipid peroxidation in both cell types, but A549 cells showed a generally lower sensitivity compared to CHO cells .

Safety and Hazards

Calcein AM has been reported with low toxicity; however, its safety profile should be considered when used in vivo. The compound's ability to generate ROS under certain conditions necessitates caution in experimental designs where oxidative stress may impact results .

Q & A

Basic Research Questions

Q. What are the recommended synthesis protocols for this compound, and how can structural purity be validated?

  • Methodology : Synthesis typically involves multi-step esterification and spirocyclic formation. A general approach includes:

  • Acetylation of hydroxyl groups on the xanthene core using acetic anhydride under anhydrous conditions .
  • Coupling with glycine derivatives via carbodiimide-mediated reactions (e.g., EDC/HOBt) .
    • Purity Validation : Use HPLC (≥90% purity threshold) with a C18 column and UV detection at 254 nm. Confirm molecular weight via high-resolution mass spectrometry (HRMS) and structural integrity via 1H^{1}\text{H}-/13C^{13}\text{C}-NMR, focusing on acetyloxy peaks (δ 2.0–2.3 ppm) and spirocyclic protons (δ 4.5–5.5 ppm) .

Q. What are the primary applications of this compound in biological research?

  • Methodology : This compound is a cell-permeant fluorescent probe (e.g., Calcein AM derivative) for live-cell viability assays. Upon esterase cleavage, it releases a fluorescent product (ex/em: 495/515 nm). Key steps:

  • Dissolve in DMSO (stock: 1 mM), dilute in PBS, and incubate with cells (20–60 minutes).
  • Use fluorescence microscopy or flow cytometry to quantify intracellular retention, avoiding interference from serum esterases by washing cells post-incubation .

Advanced Research Questions

Q. How can researchers address fluorescence quenching or inconsistent signal intensity in live-cell imaging?

  • Data Contradiction Analysis : Quenching may arise from:

  • pH sensitivity : Fluorescence diminishes in acidic organelles (e.g., lysosomes). Validate using pH calibration buffers .
  • Metabolic variability : Cell-specific esterase activity alters hydrolysis rates. Normalize signals using a reference dye (e.g., Hoechst 33342 for nuclear staining) .
    • Optimization : Pre-treat cells with esterase inhibitors (e.g., bis-pp-nitrophenyl phosphate) in control experiments to isolate confounding factors .

Q. What strategies improve solubility and stability for long-term storage?

  • Methodology :

  • Solubility : Use co-solvents like polyethylene glycol (PEG-400) or cyclodextrins to enhance aqueous dispersion without precipitating acetyloxy groups .
  • Stability : Store lyophilized powder at -20°C in desiccated conditions. Avoid repeated freeze-thaw cycles of stock solutions; aliquot and use within 1 week .

Q. How can computational modeling guide the design of derivatives with enhanced photostability?

  • Methodology :

  • Perform DFT calculations (e.g., Gaussian 16) to evaluate electronic transitions and predict substituent effects on fluorescence quantum yield.
  • Simulate photodegradation pathways under UV exposure to identify vulnerable moieties (e.g., acetyloxy groups). Replace with electron-withdrawing groups (e.g., trifluoromethyl) to reduce oxidative damage .

Key Considerations for Experimental Design

  • Control Experiments : Include esterase-deficient cell lines or inhibitor-treated samples to validate probe activation mechanisms .
  • Data Normalization : Use ratiometric measurements (e.g., fluorescence ratio to cell count or protein concentration) to mitigate batch-to-batch variability .

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